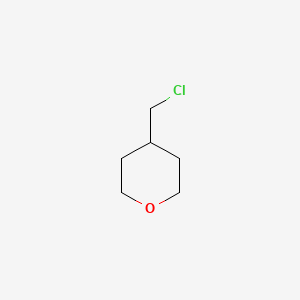

4-(Chloromethyl)tetrahydro-2H-pyran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c7-5-6-1-3-8-4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULFMEBLCDFSDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863324-23-6 | |

| Record name | 4-(chloromethyl)oxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloromethyl Tetrahydro 2h Pyran

Electrophilic Nature of the Chloromethyl Moiety

The carbon atom of the chloromethyl group in 4-(chloromethyl)tetrahydro-2H-pyran is electrophilic. This is due to the electron-withdrawing effect of the adjacent chlorine atom, which polarizes the carbon-chlorine bond and makes the carbon susceptible to attack by nucleophiles.

Nucleophilic substitution is a fundamental reaction class for this compound, enabling the introduction of a wide array of functional groups.

Nucleophilic substitution reactions on this compound can proceed through either an S(_N)1 or S(_N)2 mechanism, with the operative pathway being influenced by factors such as the nucleophile, solvent, and reaction temperature. byjus.com

S(_N)2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. masterorganicchemistry.commasterorganicchemistry.com This pathway is favored by strong nucleophiles and polar aprotic solvents. youtube.com Given that this compound is a primary alkyl halide, the S(_N)2 mechanism is generally the more probable pathway due to lower steric hindrance around the reaction center. byjus.commasterorganicchemistry.com The reaction proceeds with an inversion of configuration at the carbon center, although this is not relevant for the achiral starting material. masterorganicchemistry.com

S(_N)1 Mechanism: This two-step mechanism involves the initial, slow departure of the leaving group to form a primary carbocation intermediate, which is then rapidly attacked by the nucleophile. byjus.commasterorganicchemistry.comyoutube.com Primary carbocations are inherently unstable, making the S(_N)1 pathway less favorable for this compound under most conditions. masterorganicchemistry.com However, the use of polar protic solvents, which can stabilize the carbocation intermediate through solvation, might promote this mechanism to some extent. byjus.comyoutube.com

| Mechanistic Pathway | Key Features | Favored Conditions |

| S(_N)2 | Concerted, one-step reaction. masterorganicchemistry.commasterorganicchemistry.com | Strong nucleophiles, polar aprotic solvents. youtube.com |

| S(_N)1 | Stepwise, involves a carbocation intermediate. byjus.commasterorganicchemistry.comyoutube.com | Polar protic solvents, weaker nucleophiles. byjus.comyoutube.com |

The electrophilic chloromethyl group readily reacts with various heteroatom nucleophiles to form stable carbon-heteroatom bonds. libretexts.orgthieme-connect.de

Formation of Carbon-Nitrogen Bonds: Amines and related nitrogen-containing nucleophiles can displace the chloride to yield the corresponding aminomethyl derivatives. For instance, reaction with ammonia (B1221849) or primary/secondary amines would lead to the formation of primary, secondary, or tertiary amines, respectively. An example is the synthesis of [4-(aminomethyl)tetrahydro-2H-pyran-4-yl]methanol. sigmaaldrich.com

Formation of Carbon-Oxygen Bonds: Alkoxides and hydroxides are effective nucleophiles for the synthesis of ethers and alcohols. Reaction with sodium methoxide, for example, would yield 4-(methoxymethyl)tetrahydro-2H-pyran. The parent alcohol, (tetrahydro-2H-pyran-4-yl)methanol, is a related structure. ambeed.com

Formation of Carbon-Sulfur Bonds: Thiolates are excellent nucleophiles and react efficiently with this compound to form thioethers. For example, reaction with sodium thiomethoxide would produce 4-((methylthio)methyl)tetrahydro-2H-pyran.

Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles due to their highly polarized carbon-metal bonds. libretexts.org They can react with the electrophilic carbon of the chloromethyl group. However, the high reactivity of these reagents can sometimes lead to side reactions. nih.gov The formation of a Grignard reagent from this compound itself is challenging due to the presence of the acidic protons on the ring and the ether oxygen, which can react with the highly basic organometallic species. libretexts.org A more common approach is to use an organometallic reagent to attack the chloromethyl group. For example, reacting this compound with a Grignard reagent like methylmagnesium bromide could potentially lead to the formation of 4-ethyltetrahydro-2H-pyran, though this specific reaction is not explicitly documented in the provided search results.

Synthesis from Functionalized Tetrahydro-2H-pyran Precursors

Transformations Involving the Tetrahydro-2H-pyran Ring System

While the chloromethyl group is the primary site of reactivity, the tetrahydropyran (B127337) ring itself can undergo certain transformations, although these are less common under standard conditions.

The tetrahydropyran ring is a relatively stable cyclic ether. organic-chemistry.org Ring-opening reactions typically require harsh conditions, such as strong Lewis or Brønsted acids, which can protonate the ether oxygen and facilitate cleavage of a carbon-oxygen bond. The specific conditions and products of ring-opening for this compound are not detailed in the provided search results, but general principles of cyclic ether chemistry would apply. Such reactions could lead to a variety of rearranged products depending on the reaction conditions and the subsequent capture of any carbocation intermediates.

Reactivity and Reaction Mechanisms of 4 Chloromethyl Tetrahydro 2h Pyran

Transformations Involving the Tetrahydro-2H-pyran Ring System

Cycloaddition Processes

The saturated tetrahydropyran (B127337) ring of 4-(chloromethyl)tetrahydro-2H-pyran is generally unreactive in conventional cycloaddition reactions due to its lack of π-electrons. However, the chloromethyl group serves as a versatile handle for introducing functionalities that can participate in such transformations. For instance, the chloride can be displaced by an azide (B81097) ion to form 4-(azidomethyl)tetrahydro-2H-pyran. This azido (B1232118) derivative can then readily undergo [3+2] cycloaddition reactions, also known as Huisgen cycloadditions, with various alkynes to form 1,2,3-triazole-substituted tetrahydropyrans. This approach is a cornerstone of "click chemistry," valued for its high efficiency and selectivity.

Another strategy involves the elimination of HCl from this compound to generate an exocyclic methylene (B1212753) derivative, 4-methylenetetrahydropyran. While this transformation may require specific conditions, the resulting alkene can then act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes. The reactivity and stereoselectivity of these reactions would be influenced by the substituents on the diene and any catalysts employed.

| Precursor | Reagents for Formation | Cycloaddition Type | Reacts With | Product Type |

| 4-(Azidomethyl)tetrahydro-2H-pyran | Sodium Azide (NaN₃) | [3+2] Huisgen Cycloaddition | Alkynes | 1,2,3-Triazole-substituted tetrahydropyran |

| 4-Methylenetetrahydropyran | Strong Base | [4+2] Diels-Alder Reaction | Dienes | Spirocyclic or fused ring systems containing a tetrahydropyran moiety |

Functionalization of the Tetrahydropyran Core (e.g., Oxidation, Reduction)

While many reactions of this compound target the reactive C-Cl bond, the tetrahydropyran ring itself can undergo specific functionalization reactions.

Oxidation: The tetrahydropyran ring can be oxidized to the corresponding lactone, which is a cyclic ester. This transformation typically involves powerful oxidizing agents that can cleave the C-O bond and form a carbonyl group. For instance, oxidation of this compound can potentially yield 6-(chloromethyl)tetrahydro-2H-pyran-2-one. nih.gov The specific regio- and stereochemical outcome of such an oxidation would depend on the reagents used and the substitution pattern of the tetrahydropyran ring.

Reduction: The reduction of the tetrahydropyran core is less common as ethers are generally stable to many reducing agents. However, under harsh conditions with specific reagents like strong Lewis acids in combination with a hydride source, ring-opening reduction could occur, leading to the formation of a diol.

Other Functionalizations: A more common approach to functionalizing the tetrahydropyran core involves metallation. The ether oxygen can direct ortho-lithiation at an adjacent carbon (C2 or C6) using strong organolithium bases like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA. The resulting organolithium species can then be quenched with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce a wide range of substituents onto the tetrahydropyran ring.

| Reaction Type | Reagents | Potential Product from this compound |

| Oxidation | e.g., RuO₄, CrO₃ | 6-(Chloromethyl)tetrahydro-2H-pyran-2-one |

| Reductive Ring Opening | e.g., Strong Lewis Acid + Hydride Source | Substituted pentane-1,5-diol |

| Directed Lithiation and Electrophilic Quench | 1. s-BuLi/TMEDA 2. Electrophile (e.g., R-CHO) | 2-Substituted-4-(chloromethyl)tetrahydro-2H-pyran |

Stereochemical Control and Diastereoselectivity in Chemical Transformations

Stereochemistry is a critical aspect of the chemical transformations involving this compound, particularly when new stereocenters are formed or existing ones influence the reaction outcome. researchgate.netrijournals.com The principles of stereochemical control are fundamental in synthesizing complex molecules with specific three-dimensional arrangements. researchgate.netrijournals.com

The tetrahydropyran ring typically adopts a chair conformation, and the substituents can occupy either axial or equatorial positions. The stereochemical outcome of reactions can be highly dependent on the thermodynamic stability of these conformations and the steric hindrance posed by the substituents.

For instance, in nucleophilic substitution reactions at the chloromethyl group, if the starting material is enantiomerically pure, the stereocenter at C4 can influence the approach of the nucleophile, although the effect is often minimal due to the flexibility of the side chain.

More significant diastereoselectivity is observed in reactions that modify the tetrahydropyran ring itself. For example, in the case of the directed lithiation mentioned previously, the existing stereocenter at C4 can direct the electrophile to a specific face of the molecule, leading to the preferential formation of one diastereomer over the other.

Similarly, in reactions like the Prins cyclization, which can be used to form substituted tetrahydropyrans, the stereochemistry of the starting materials dictates the stereochemistry of the final product with high fidelity. researchgate.net While this compound itself might not be a direct substrate for a Prins cyclization, its derivatives could be, and the stereochemical principles would apply. researchgate.net

| Influencing Factor | Description | Example Reaction |

| Conformational Preference | The chair conformation of the tetrahydropyran ring can lead to a preference for equatorial substitution to minimize steric strain. | Nucleophilic addition to a carbonyl group on the ring. |

| Steric Hindrance | The bulk of the chloromethyl group or other substituents can block one face of the ring, directing incoming reagents to the opposite face. | Epoxidation of a double bond on the ring. |

| Chelating Effects | The ether oxygen and other functional groups can chelate to a metal catalyst, holding the molecule in a rigid conformation and directing the reaction to a specific site. | Catalytic hydrogenation of a double bond on the ring. |

| Chiral Auxiliaries/Catalysts | The use of chiral auxiliaries or catalysts can induce high levels of enantioselectivity and diastereoselectivity in the formation of new stereocenters. | Asymmetric synthesis of substituted tetrahydropyrans. nih.gov |

Applications of 4 Chloromethyl Tetrahydro 2h Pyran As a Key Synthetic Intermediate

Construction of Complex Organic Molecules

The utility of 4-(chloromethyl)tetrahydro-2H-pyran lies in its ability to introduce the tetrahydropyran (B127337) ring system into larger molecular frameworks. The chlorine atom provides a reactive handle for nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The tetrahydropyran ring is a key structural motif in numerous pharmaceutical compounds and natural products. Its presence can influence a molecule's solubility, metabolic stability, and binding affinity to biological targets. Consequently, this compound and its derivatives are important intermediates in the synthesis of new therapeutic agents.

The tetrahydropyran scaffold is a privileged structure in drug discovery, appearing in a variety of approved drugs. researchgate.net Researchers actively explore new synthetic routes to functionalized tetrahydropyrans to build libraries of potential drug candidates. wikipedia.orgnih.gov The synthesis of these scaffolds can be achieved through methods like the Prins cyclization, which can then be further elaborated to introduce diverse functionalities. wikipedia.orgnih.gov

One area of research is the development of novel inhibitors for enzymes such as the TGF-β type I receptor (ALK5), which is implicated in fibrosis and cancer. nih.gov For instance, derivatives incorporating a tetrahydropyran ring have been synthesized and shown to be potent ALK5 inhibitors. nih.gov In a specific example, a compound containing a tetrahydropyran-4-yl moiety demonstrated significant inhibitory activity both in laboratory tests and in living organisms, with good oral bioavailability. nih.gov

Another application is in the synthesis of cannabinoid receptor agonists. The related compound, (tetrahydro-2H-pyran-4-yl)methanol, serves as a starting material for drugs that target the CB2 cannabinoid receptor. nih.gov Similarly, N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides have been developed as dual agonists for both CB1 and CB2 receptors, showing potential as analgesics with reduced central nervous system side effects. mdpi.com

| Drug Candidate/Precursor | Therapeutic Target/Area |

| 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives | TGF-β type I receptor (ALK5) inhibitors for fibrosis and cancer nih.gov |

| 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone | CB2 cannabinoid receptor agonist nih.gov |

| (R)-N,9-dimethyl-N-(4-(methylamino)-4-oxobutyl)-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide | hCB1/hCB2 dual agonists for pain management mdpi.com |

| Pteridinone Toll-like receptor 7 agonists | Oral treatment of viral hepatitis rsc.org |

Active Pharmaceutical Ingredients (APIs) are the biologically active components of a drug product. The synthesis of APIs often involves multiple steps, with each step utilizing specific chemical intermediates to build the final complex molecule. wikipedia.orgnih.gov These intermediates are crucial for ensuring the quality, efficacy, and safety of the final drug. rsc.orgwikipedia.org The manufacturing of APIs is a significant part of the pharmaceutical industry, with a focus on developing efficient and sustainable synthetic routes. jku.atnih.gov

This compound serves as a key intermediate in the synthesis of various APIs due to the prevalence of the tetrahydropyran ring in pharmaceuticals. Its reactive chloromethyl group allows for straightforward attachment to other molecular fragments, making it a versatile building block in the multi-step synthesis of complex drug molecules. A related compound, 4-(chloromethyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole, is also utilized as a pharmaceutical intermediate, highlighting the importance of this class of compounds in drug manufacturing. dtic.mil

The pyran ring system is also found in a number of agrochemicals, including insecticides, herbicides, and fungicides. The development of new and effective crop protection agents is crucial for global food security.

Research into new herbicides has led to the design and synthesis of compounds containing a pyran-2-one scaffold. nih.gov For example, a series of 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one derivatives have been synthesized and shown to possess significant pre-emergent herbicidal activity. nih.gov One particular compound from this series exhibited a broad spectrum of weed control and good crop safety for wheat and maize. nih.gov This suggests that the pyran motif can be a valuable component in the design of new auxin-type herbicides. nih.gov

In the field of insecticides, pyrethroids are a major class of synthetic compounds used for pest control. The synthesis of the pyrethroid insecticide prothrin has been achieved from 5-(chloromethyl)furfural, a compound with a similar reactive chloromethyl group to this compound. nih.govdtic.milresearchgate.net This demonstrates the utility of such chlorinated heterocyclic intermediates in the synthesis of complex insecticidal molecules.

Furthermore, novel fungicides incorporating a 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine core have been synthesized. nih.gov The synthetic route involved the use of a benzyl (B1604629) chloride derivative to introduce a thioether moiety, a reaction analogous to how this compound could be employed to introduce a tetrahydropyran group. nih.gov

| Agrochemical Class | Example of Related Scaffold/Synthesis | Potential Application of this compound |

| Herbicides | Synthesis of 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one derivatives as auxin-type herbicides. nih.gov | Introduction of the tetrahydropyran moiety to create novel herbicide candidates. |

| Insecticides | Synthesis of the pyrethroid insecticide prothrin from 5-(chloromethyl)furfural. nih.govdtic.milresearchgate.net | As a building block for new classes of insecticides incorporating the tetrahydropyran ring. |

| Fungicides | Synthesis of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives using a reactive chloride for thioether linkage formation. nih.gov | To introduce the tetrahydropyran group into new fungicide structures, potentially modifying their biological activity and properties. |

In materials science, the focus is on creating new materials with specific, desirable properties. Polymers, which are large molecules composed of repeating subunits (monomers), are a cornerstone of this field.

The tetrahydropyran ring can be incorporated into polymer backbones to influence properties such as thermal stability and solubility. Tetrahydropyran itself is considered a potential monomer for polymer synthesis. researchgate.net The polymerization of heterocyclic monomers can proceed through mechanisms such as cationic ring-opening polymerization. wikipedia.org In this type of polymerization, a cationic initiator opens the heterocyclic ring, which then propagates to form a linear polymer chain. wikipedia.org

This compound, with its reactive chloromethyl group, could potentially be used in several ways in polymer synthesis. The chloromethyl group could be a site for initiating cationic polymerization or for grafting polymer chains onto other molecules. While specific examples of polymers synthesized directly from this compound are not extensively documented, the principles of polymer chemistry suggest its utility. For instance, the synthesis of polyesters is a well-established process that involves the reaction of diols and diacids. jku.at A derivative of this compound, such as a diol-functionalized version, could be used as a monomer in polyester (B1180765) synthesis.

Materials Science Applications

Components in Liquid Crystal Technologies

The rigid core and flexible side-chain structure of many liquid crystal molecules are crucial for their unique properties. The tetrahydropyran ring, with its defined stereochemistry, can serve as a valuable component in the design of these materials. While direct incorporation of this compound into final liquid crystal structures is not extensively documented, its utility as a precursor for synthesizing liquid crystalline compounds is of significant interest.

The chloromethyl group provides a reactive handle for introducing the tetrahydropyran moiety into a larger molecular framework. For instance, it can be used to connect the tetrahydropyran ring to an aromatic core, a common feature in liquid crystal design. The trans isomer of substituted tetrahydropyrans is often thermodynamically more stable and is preferred for achieving desirable liquid crystalline properties. nrochemistry.com

Research into novel liquid crystal materials has explored the incorporation of various heterocyclic rings. For example, tetrazole-based liquid crystals have been synthesized where alkylation of a tetrazole ring is a key step. rsc.orgresearchgate.net This highlights a potential synthetic route where a derivative of this compound could be employed as an alkylating agent to introduce the tetrahydropyran motif.

Furthermore, the synthesis of pyridyl-based liquid crystal systems often involves the reaction of various aromatic aldehydes and amines. nih.gov The tetrahydropyran-4-carbaldehyde, which can be synthesized from this compound, could serve as a building block in the creation of such liquid crystalline structures.

| Liquid Crystal Component Type | Potential Role of this compound Derivative | Relevant Research Focus |

| Mesogenic Core Component | As a precursor to a substituted tetrahydropyran ring within the rigid core. | Synthesis of novel heterocyclic liquid crystals. rsc.orgresearchgate.net |

| Linker Group | To connect different parts of the liquid crystal molecule. | Functionalization of aromatic systems. |

| Chiral Dopant | Introduction of a chiral center to induce helical structures. | Synthesis of chiral liquid crystals. |

Fragrance and Flavor Compound Synthesis

The tetrahydropyran motif is a common feature in a variety of natural and synthetic fragrance compounds, often imparting floral, fruity, or woody notes. nih.govbeilstein-journals.org While direct use of this compound as a fragrance is not reported, its role as a key intermediate in the synthesis of valuable aroma chemicals is highly plausible due to the reactivity of the chloromethyl group.

For example, the well-known fragrance ingredient Rose Oxide, chemically known as tetrahydro-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran, highlights the importance of the substituted tetrahydropyran skeleton in perfumery. mdpi.com The synthesis of analogues and other novel fragrance molecules often involves the construction of the tetrahydropyran ring and subsequent functionalization. google.com

The chloromethyl group of this compound can be readily converted into other functional groups, such as alcohols, ethers, esters, and nitriles, which are common functionalities in fragrance and flavor chemistry. For instance, displacement of the chloride with a suitable nucleophile can lead to the formation of a new carbon-oxygen or carbon-carbon bond, expanding the molecular diversity of accessible fragrance compounds.

A patent for the use of tetrahydro-4-methyl-2-phenyl-2H-pyran as a perfuming ingredient describes its fresh, green, and rosy character. organic-chemistry.orgresearchgate.netgoogle.comwikipedia.org The synthesis of such compounds could potentially involve intermediates derived from this compound.

| Fragrance Type | Potential Synthetic Application of this compound | Example of a Structurally Related Fragrance |

| Floral | Precursor to tetrahydropyran-based alcohols and esters. | Rose Oxide |

| Fruity | Building block for lactones and ethers with fruity notes. | - |

| Woody | Synthesis of complex tetrahydropyran derivatives with woody scents. | - |

Participation in Carbon-Carbon Bond Forming Reactions

The chloromethyl group in this compound serves as an excellent electrophilic site, enabling its participation in a wide range of carbon-carbon bond-forming reactions. These transformations are fundamental in organic synthesis for building molecular complexity.

Wittig and Julia-Kocienski Type Transformations

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. libretexts.orglumenlearning.comnih.gov To utilize this compound in a Wittig reaction, it must first be converted into the corresponding phosphonium (B103445) salt. This is typically achieved by reacting it with a phosphine, such as triphenylphosphine. The resulting (tetrahydropyran-4-ylmethyl)triphenylphosphonium chloride can then be deprotonated with a strong base to generate the corresponding ylide. This ylide can subsequently react with an aldehyde or ketone to produce a new alkene containing the tetrahydropyran-4-ylmethylene moiety.

The Julia-Kocienski olefination is another important alkene synthesis that proceeds via a sulfone intermediate. organic-chemistry.orgwikipedia.orgoregonstate.edu In this case, this compound would first need to be converted to a suitable sulfone, for example, by nucleophilic substitution with a sulfinate salt. The resulting tetrahydropyran-4-ylmethyl sulfone can then be deprotonated and reacted with an aldehyde or ketone to afford the desired alkene. This reaction is particularly known for its high E-selectivity. researchgate.netorganic-chemistry.org

| Reaction Type | Required Intermediate from this compound | Key Reagents | Product |

| Wittig Reaction | (Tetrahydropyran-4-ylmethyl)triphenylphosphonium salt | Triphenylphosphine, Strong Base, Aldehyde/Ketone | Alkene |

| Julia-Kocienski Olefination | Tetrahydropyran-4-ylmethyl sulfone | Sulfinate salt, Strong Base, Aldehyde/Ketone | Alkene (typically E-isomer) |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The Suzuki-Miyaura coupling, for instance, typically involves the reaction of an organoboron compound with an organic halide. libretexts.orgmdpi.com While alkyl chlorides can be challenging substrates, advancements in catalyst design have expanded the scope of this reaction. google.comnih.gov this compound could potentially be used in Suzuki-type reactions, either directly with a suitable catalyst system or after conversion to a more reactive species like an iodide or a boronic ester.

Alternatively, the Grignard reagent can be prepared from this compound by reaction with magnesium metal. This organometallic intermediate can then participate in various cross-coupling reactions, such as Kumada coupling, to form new carbon-carbon bonds.

Alkylation and Acylation Reactions

This compound is an effective alkylating agent in Friedel-Crafts type reactions. In the presence of a Lewis acid catalyst, it can react with electron-rich aromatic compounds, such as benzene (B151609) or toluene, to introduce the tetrahydropyran-4-ylmethyl group onto the aromatic ring. This reaction proceeds via an electrophilic aromatic substitution mechanism.

While direct Friedel-Crafts acylation with this compound is not applicable as it is not an acylating agent, it can be converted into derivatives suitable for acylation reactions. For example, conversion of the chloromethyl group to a carboxylic acid or an acyl chloride would generate a species capable of participating in Friedel-Crafts acylation to form ketones.

| Reaction Type | Role of this compound or its Derivative | Typical Reaction Partner | Key Catalyst/Reagent |

| Friedel-Crafts Alkylation | Alkylating agent | Aromatic compound (e.g., Benzene) | Lewis Acid (e.g., AlCl₃) |

| Suzuki-Miyaura Coupling | Electrophile (or precursor to organoboron reagent) | Organoboron compound (or organic halide) | Palladium catalyst, Base |

| Grignard Reaction | Precursor to Grignard reagent | Electrophile (e.g., Aldehyde, Ketone, Ester) | Magnesium |

| Acylation (via derivative) | Precursor to acylating agent (e.g., acyl chloride) | Aromatic compound | Lewis Acid (e.g., AlCl₃) |

Derivatization Strategies and Functionalization of 4 Chloromethyl Tetrahydro 2h Pyran

Conversion of the Chloromethyl Group to Other Functionalities

The C-Cl bond in the chloromethyl group is the primary site for functionalization, behaving as a classic electrophilic center for nucleophilic attack. This allows for straightforward access to a variety of derivatives, including amines, azides, carboxylic acids, esters, aldehydes, and alcohols.

The conversion of the chloromethyl group to aminomethyl and azidomethyl functionalities is a common strategy for introducing nitrogen-containing moieties, which are crucial for biological activity and for further chemical elaboration.

Aminomethylation: The synthesis of (tetrahydro-2H-pyran-4-yl)methanamine, the primary amine derivative, can be achieved through various methods. A typical laboratory and industrial approach involves a two-step sequence starting with the displacement of the chloride by a cyanide salt to form the corresponding nitrile, followed by reduction. An alternative, more direct route is the reaction with ammonia (B1221849) or an ammonia equivalent, such as Gabriel synthesis or reaction with sodium amide. A documented synthesis route involves the hydrogenation of 4-cyanotetrahydropyran using a catalyst under hydrogen pressure. In one reported procedure, this reaction was conducted at 50-60 °C and resulted in an 85.3% yield of the desired 4-aminomethyltetrahydropyran, with no detectable formation of the bis(4-tetrahydropyranosylmethyl)amine byproduct. chemicalbook.com This high yield and selectivity make it an efficient method for producing the primary amine. chemicalbook.com

Azidomethylation: The introduction of an azide (B81097) group to form 4-(azidomethyl)tetrahydro-2H-pyran is a straightforward and highly efficient nucleophilic substitution reaction. synthonix.com The chloromethyl compound is typically reacted with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent such as dimethylformamide (DMF). The azide anion (N₃⁻) acts as a potent nucleophile, displacing the chloride ion to yield the azidomethyl derivative. This resulting organic azide is a versatile intermediate, readily used in "click chemistry" via the Huisgen 1,3-dipolar cycloaddition to form triazoles or reduced to the corresponding primary amine.

Table 1: Synthesis of Amine and Azide Derivatives

| Starting Material | Target Functional Group | Reagents & Conditions | Product | Reported Yield |

|---|---|---|---|---|

| 4-Cyanotetrahydropyran* | Aminomethyl (-CH₂NH₂) | H₂, Catalyst, 50-60°C | (Tetrahydro-2H-pyran-4-yl)methanamine | 85.3% chemicalbook.com |

| 4-(Chloromethyl)tetrahydro-2H-pyran | Azidomethyl (-CH₂N₃) | Sodium Azide (NaN₃), DMF | 4-(Azidomethyl)tetrahydro-2H-pyran | Typically high |

Note: The amine synthesis shown proceeds from the nitrile derivative, which is readily prepared from this compound.

The extension of the carbon chain to form a carboxylic acid or an ester involves a multi-step process, typically increasing the carbon count by one.

Carboxylation: The most common pathway to synthesize (tetrahydro-2H-pyran-4-yl)acetic acid from the chloromethyl starting material involves the formation of a nitrile intermediate. The reaction of this compound with sodium or potassium cyanide in a suitable solvent yields (tetrahydro-2H-pyran-4-yl)acetonitrile. This nitrile can then be subjected to hydrolysis under either acidic or basic conditions to afford the desired carboxylic acid. This two-step sequence is a reliable method for carbon chain extension.

Esterification: Esters of (tetrahydro-2H-pyran-4-yl)acetic acid can be prepared either by standard Fischer esterification of the parent carboxylic acid with an alcohol under acidic catalysis or directly from the nitrile intermediate. Reacting the nitrile with an alcohol in the presence of a strong acid catalyst (e.g., HCl or H₂SO₄) can directly produce the corresponding ester through alcoholysis.

An alternative route to the acid involves the formation of an organometallic intermediate, such as a Grignard reagent, followed by reaction with carbon dioxide. However, the direct formation of a Grignard reagent from the chloromethyl compound can be complicated by side reactions.

The conversion to aldehydes and alcohols introduces valuable hydroxyl and carbonyl functionalities for further synthetic transformations.

Alcohol Formation: The synthesis of (tetrahydro-2H-pyran-4-yl)methanol can be achieved by the direct hydrolysis of this compound. This SN2 reaction is typically performed by heating the chloride with an aqueous base, such as sodium hydroxide. While direct hydrolysis is feasible, other routes, such as the reduction of the corresponding carboxylic acid or ester using a strong reducing agent like lithium aluminum hydride (LiAlH₄), are also well-documented for producing this alcohol in high yield (96%). chemicalbook.com This alcohol is a key starting material for drugs that act as CB2 cannabinoid receptor agonists. chemicalbook.com

Aldehyde Formation: The preparation of tetrahydro-2H-pyran-4-carbaldehyde from the chloromethyl compound requires a controlled oxidation that avoids over-oxidation to the carboxylic acid. nih.gov Established methods for converting primary alkyl halides to aldehydes are applicable here. The Kornblum oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) as the oxidant in the presence of a base like triethylamine, is a common choice. Another classic method is the Sommelet reaction, which involves forming a hexaminium salt followed by hydrolysis. The resulting aldehyde is a key intermediate for further reactions, such as Wittig olefination or reductive amination.

Introduction of Additional Substituents onto the Tetrahydropyran (B127337) Ring

Direct functionalization of the saturated C-H bonds of the tetrahydropyran ring in this compound is a significant chemical challenge due to the low reactivity of these bonds. Consequently, there is limited literature on the direct introduction of new substituents onto the pre-formed THP ring of this specific molecule.

The predominant strategy for obtaining substituted THP rings involves building the ring from acyclic precursors that already contain the desired substituents. Methods such as the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, are widely used to construct substituted tetrahydropyran rings with a high degree of stereocontrol. researchgate.net Similarly, intramolecular hydroalkoxylation/cyclization of unsaturated alcohols provides another powerful route to functionalized THPs. organic-chemistry.org Tandem reactions, such as the Ramachary–Bressy–Wang cycloaddition, have also been developed to create highly functionalized tetrahydropyrans from simple starting materials in a single pot. wordpress.com

Therefore, for practical synthesis, a retrosynthetic approach is favored, where the desired substituted this compound is disconnected to simpler, functionalized acyclic precursors rather than attempting to modify the saturated heterocyclic ring post-synthesis.

Synthesis and Evaluation of Positional Isomers (e.g., 2-chloromethyl, 3-chloromethyl) for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. Comparing the effects of positional isomers of a key substituent is a classic SAR strategy. drugdesign.org In the context of chloromethyl-substituted tetrahydropyrans, the position of the chloromethyl group (at C-2, C-3, or C-4) can significantly influence the molecule's interaction with biological targets.

Research has been conducted on the synthesis and biological evaluation of various isomers. For instance, a SAR study on cytotoxic alkyl chloro dihydropyrans highlighted the importance of a chlorovinyl group for biological activity, indicating that the presence and position of the chlorine atom are critical. nih.gov While this study was on dihydropyran analogs, it underscores the principle that isomeric changes have profound biological consequences.

The synthesis of derivatives of the positional isomers is also well-documented. For example, 2-(chloromethyl)tetrahydro-2H-pyran is a commercially available reagent used in organic synthesis. pharmaffiliates.comchemicalbook.com Its derivatives, such as Tetrahydro-N-phenyl-2H-pyran-2-methanamine, have been synthesized by reacting the corresponding 2-(bromomethyl) isomer with aniline (B41778). prepchem.com Furthermore, the 2-carboxaldehyde derivative has been used as a key component in the synthesis of potent adenosine (B11128) A2A and A3 receptor agonists, demonstrating the pharmacological relevance of the 2-substituted scaffold. nih.gov

The general principle in SAR often finds that the spatial arrangement of functional groups dictates binding affinity and efficacy. The 4-substituted isomer presents a C₂-symmetric molecule (in its chair conformation), while the 2- and 3-isomers are chiral and introduce different three-dimensional profiles. These differences in shape, polarity, and the ability to act as hydrogen bond acceptors/donors directly impact how they fit into a receptor's binding pocket.

Table 2: Biological Relevance of Tetrahydropyran Isomers

| Isomer / Derivative | Synthetic Application / Biological Finding | Reference |

|---|---|---|

| Alkyl chloro dihydropyrans | SAR study showed the chlorovinyl group is relevant for cytotoxic activity. | nih.gov |

| (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde | Used to synthesize potent and selective adenosine A2A and A3 receptor agonists. | nih.gov |

| 2-(Bromomethyl)tetrahydro-2H-pyran | Reacted with aniline to produce N-phenyl-2-methanamine derivative. | prepchem.com |

Development of Novel Heterocyclic Systems Incorporating the Tetrahydro-2H-pyran-4-yl Moiety

The tetrahydro-2H-pyran-4-yl moiety, often introduced using this compound or its amine/alcohol derivatives, serves as a valuable non-aromatic, conformationally restricted scaffold in the design of new, complex heterocyclic systems. Its incorporation can improve physicochemical properties such as solubility and metabolic stability.

Several research groups have utilized this building block to construct novel, biologically active molecules.

Fused Thienopyridine Systems: In a more complex example, (tetrahydro-2H-pyran-4-yl)amine was used as a key building block to create a series of 5-substituted 4,5,6,7-tetrahydro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide derivatives. asianpubs.org These complex fused heterocycles were synthesized and evaluated for their anticancer potential against human lung carcinoma cell lines, with some compounds showing significant activity. asianpubs.org This work highlights how the THP-4-yl group can be integrated into a polycyclic scaffold to generate new drug candidates.

The use of the THP moiety is a strategic choice to explore new chemical space, moving away from purely aromatic systems and introducing saturated heterocyclic motifs that can provide better drug-like properties.

Advanced Analytical and Spectroscopic Characterization Techniques in Research of 4 Chloromethyl Tetrahydro 2h Pyran and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 4-(chloromethyl)tetrahydro-2H-pyran, various NMR techniques provide comprehensive insights into its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the tetrahydropyran (B127337) ring and the chloromethyl group.

The chemical shifts (δ) are influenced by the electronegativity of the neighboring oxygen and chlorine atoms. The protons on the carbons adjacent to the oxygen atom (C2 and C6) are expected to be deshielded and appear at a lower field (higher ppm) compared to the other ring protons. Similarly, the protons of the chloromethyl group (-CH₂Cl) will be shifted downfield due to the electron-withdrawing effect of the chlorine atom.

The multiplicity of the signals, determined by spin-spin coupling, reveals the number of adjacent protons. For instance, the signal for the chloromethyl protons is anticipated to be a doublet, as it is coupled to the single proton at the C4 position. The protons on the tetrahydropyran ring will exhibit more complex splitting patterns due to coupling with their neighbors.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-2, H-6 (axial) | ~3.40 | ddd | J ≈ 11.5, 9.0, 2.5 |

| H-2, H-6 (equatorial) | ~3.95 | ddd | J ≈ 11.5, 4.0, 1.5 |

| H-3, H-5 (axial) | ~1.30 | m | |

| H-3, H-5 (equatorial) | ~1.65 | m | |

| H-4 | ~1.80 | m | |

| -CH₂Cl | ~3.50 | d | J ≈ 6.5 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific conformation of the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Backbone Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the spectrum of this compound, each unique carbon atom will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their chemical environment.

The carbons bonded to the electronegative oxygen atom (C2 and C6) are expected to appear at the lowest field. The carbon of the chloromethyl group will also be significantly deshielded. The remaining carbons of the tetrahydropyran ring will appear at higher fields.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2, C-6 | ~68.0 |

| C-3, C-5 | ~32.0 |

| C-4 | ~38.0 |

| -CH₂Cl | ~47.0 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would be used to establish the connectivity of the protons within the tetrahydropyran ring, for example, showing correlations between the protons at C2 and C3, C3 and C4, and so on.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. HMQC is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.50 ppm would show a correlation to the carbon signal at ~47.0 ppm, confirming the assignment of the chloromethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. In the context of reaction products of this compound, HMBC can be crucial in determining the point of attachment of a new substituent. For example, in a substitution reaction where the chlorine is replaced by a nucleophile, HMBC would show correlations from the protons of the nucleophile to the C4 and -CH₂- carbons of the pyran moiety.

These 2D NMR techniques are instrumental in the unambiguous structural determination of this compound and are critical in characterizing the regiochemistry and stereochemistry of its reaction products. youtube.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or five decimal places. This high accuracy allows for the determination of the elemental composition of a molecule. For this compound (C₆H₁₁ClO), the expected monoisotopic mass is 134.0500. chemscene.com HRMS can confirm this exact mass, distinguishing it from other compounds that might have the same nominal mass but a different elemental formula. This technique is particularly valuable when analyzing unknown reaction products, as it provides a crucial piece of information for deducing the molecular formula. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, ions of the analyte are formed, which are then analyzed by the mass spectrometer.

For this compound itself, which is a relatively small and neutral molecule, other ionization techniques like Electron Ionization (EI) might also be employed. However, ESI-MS becomes particularly powerful when analyzing the products of its reactions, especially if those products are more polar or are salts. ESI-MS typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. The resulting mass spectrum is often simpler than an EI spectrum, with a prominent molecular ion peak, which greatly simplifies the determination of the molecular weight of the reaction product.

For instance, if this compound undergoes a reaction to form a more polar derivative, ESI-MS would be the method of choice to confirm the mass of the resulting product.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) for Thermal Decomposition Products

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) is a powerful hyphenated technique used to study the thermal stability of compounds and identify the gaseous products evolved during decomposition. process-insights.com In this method, the mass of a sample is monitored as it is heated at a controlled rate in a TGA instrument. process-insights.com The evolved gases are then transferred via a heated capillary to a mass spectrometer, which identifies the decomposition products by their mass-to-charge ratio (m/z). tainstruments.com

For this compound, a TGA-MS analysis would reveal its thermal decomposition profile. As the temperature increases, the compound will start to degrade. The initial weight loss is likely associated with the cleavage of the chloromethyl group. The coupled mass spectrometer would simultaneously detect evolved gases. One would anticipate the detection of hydrogen chloride (HCl, m/z 36 and 38) as a primary decomposition product. researchgate.net Subsequent fragmentation of the tetrahydropyran ring at higher temperatures would lead to the evolution of smaller hydrocarbons and oxygen-containing fragments.

Computational studies on the thermal decomposition of related dihydropyran compounds suggest that the process often occurs via a concerted six-membered transition state, yielding products like formaldehyde (B43269) and various dienes. mdpi.com While this compound is saturated, its decomposition would follow distinct pathways, likely initiated by the loss of the substituent. The TGA-MS data provides crucial insights into the compound's thermal stability and the mechanistic pathways of its decomposition. mdpi.comnih.gov

Table 1: Hypothetical TGA-MS Data for the Thermal Decomposition of this compound

| Temperature Range (°C) | Weight Loss (%) | Major Evolved Species (m/z) | Tentative Assignment |

| 150 - 250 | ~27% | 36, 38 | Hydrogen Chloride (HCl) |

| 250 - 400 | ~45% | 44, 28, 18 | Carbon Dioxide (CO₂), Carbon Monoxide (CO), Water (H₂O) |

| > 400 | ~28% | Various | Hydrocarbon fragments |

This table is illustrative and represents expected decomposition products based on the compound's structure.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a target compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity analysis of non-volatile organic compounds. In the context of reactions involving this compound, HPLC is used to monitor reaction progress and determine the purity of the final product. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

By analyzing a sample of a reaction mixture, HPLC can separate the starting material, this compound, from its reaction products and any unreacted reagents or byproducts. The purity of an isolated product is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks.

Table 2: Representative HPLC Purity Analysis of a Reaction Product

| Peak No. | Retention Time (min) | Area (%) | Identity |

| 1 | 2.5 | 1.8 | Solvent/Impurity |

| 2 | 4.1 | 3.2 | This compound (Starting Material) |

| 3 | 7.8 | 94.5 | Desired Reaction Product |

| 4 | 9.2 | 0.5 | Byproduct |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm) and higher pressures. This results in significantly improved resolution, faster analysis times, and increased sensitivity. waters.com For the analysis of reaction products derived from this compound, UPLC can be particularly advantageous for separating structurally similar isomers or impurities that may co-elute under standard HPLC conditions. The enhanced resolution allows for a more accurate assessment of purity and the detection of trace-level impurities that might otherwise go unnoticed. waters.com

X-ray Crystallography for Single-Crystal Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a reaction product of this compound can be grown as a suitable single crystal, this technique can provide an unambiguous structural confirmation. aip.org

The analysis of diffraction data yields detailed information on bond lengths, bond angles, and torsion angles within the molecule. mdpi.com It also reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonds. aip.org For chiral derivatives, X-ray crystallography can determine the absolute configuration. This level of structural detail is unparalleled and is considered the gold standard for structural characterization. Studies on related pyran and tetrahydrofuran (B95107) derivatives have successfully used this technique to confirm their molecular structures and stereochemistry. mdpi.comacs.orgresearchgate.netuwa.edu.au

Table 3: Example Crystallographic Data for a Tetrahydropyran Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.002 |

| b (Å) | 11.933 |

| c (Å) | 18.012 |

| β (°) | 84.51 |

| Volume (ų) | 2339.4 |

| Z (molecules/unit cell) | 4 |

| R-value | 0.049 |

Data modeled after published crystal structures of pyran derivatives. aip.orgmdpi.com

Calorimetric Methods (e.g., Differential Scanning Calorimetry) for Thermodynamic Properties of Derivatives

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. tudelft.nl It is widely used to determine the thermodynamic properties of materials, such as melting points, glass transition temperatures (Tg), and enthalpies of phase transitions (ΔH). researchgate.netacs.org

For crystalline derivatives of this compound, DSC can be used to determine their melting point and enthalpy of fusion, which are key indicators of purity and crystal lattice energy. For amorphous or polymeric derivatives, DSC is essential for identifying the glass transition temperature, which defines the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. spiedigitallibrary.org This information is critical for understanding the physical properties and processing conditions of new materials derived from the parent compound. rsc.orgresearchgate.net

Table 4: Thermal Properties of Pyran Derivatives Determined by DSC

| Compound | Glass Transition (Tg, °C) | Melting Point (Tm, °C) | Decomposition Temp (Td, °C) |

| Derivative A | 104 | - | 198 |

| Derivative B | 132 | - | 312 |

| Derivative C | - | 175 | 280 |

Data modeled after published thermal analysis of 4H-pyran-4-ylidene derivatives. spiedigitallibrary.org

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. For halogen-containing compounds like this compound and its derivatives, chlorine content can also be determined.

The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and helps to confirm its empirical formula, which is a crucial step in verifying the identity and purity of a newly synthesized substance. The molecular formula for this compound is C₆H₁₁ClO. chemscene.comsigmaaldrich.com

Table 5: Theoretical vs. Experimental Elemental Analysis for C₆H₁₁ClO

| Element | Theoretical % | Experimental % |

| Carbon (C) | 53.54 | 53.51 |

| Hydrogen (H) | 8.24 | 8.29 |

| Chlorine (Cl) | 26.34 | 26.28 |

| Oxygen (O) | 11.88 | 11.92 |

Experimental values are hypothetical and represent a successful analysis.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Methodologies

The future of synthesizing 4-(Chloromethyl)tetrahydro-2H-pyran and its derivatives is increasingly focused on green and sustainable chemistry principles. Research is moving away from traditional methods that often rely on harsh conditions and stoichiometric reagents, towards more environmentally benign and atom-economical processes.

Key areas of development include:

Catalyst Innovation : There is a significant trend towards using reusable and sustainable catalysts. semanticscholar.org This includes the design of magnetic nanocatalysts, which offer high efficiency and easy separation from the reaction mixture, and ionic liquids that can act as both the catalyst and the reaction medium. semanticscholar.orgresearchgate.net Research into solid acid catalysts and biocatalysts is also expected to yield more sustainable synthetic pathways.

Alternative Energy Sources : Unconventional energy sources are being employed to accelerate reactions and improve energy efficiency. nih.gov Ultrasound-assisted synthesis, for example, has shown promise in accelerating the formation of pyran rings in aqueous media. nih.gov Microwave-assisted protocols are also being explored to reduce reaction times and improve yields. nih.gov

Multicomponent Reactions (MCRs) : One-pot, multicomponent reactions are a cornerstone of green chemistry, maximizing efficiency by combining multiple synthetic steps without isolating intermediates. researchgate.netmdpi.com Future research will likely focus on designing novel MCRs that incorporate this compound or its precursors to rapidly generate molecular complexity. frontiersin.org

Solvent-Free and Aqueous Systems : A major push is being made to eliminate the use of hazardous organic solvents. nih.gov Protocols are being developed under solvent-free conditions or in water, which is an environmentally friendly solvent choice. nih.govnih.gov

| Methodology | Traditional Approach | Emerging Sustainable Approach | Key Advantages of Sustainable Approach |

|---|---|---|---|

| Catalysis | Homogeneous acid/base catalysts (e.g., H₂SO₄, NaOH) | Heterogeneous nanocatalysts, ionic liquids, biocatalysts | Reusability, reduced waste, milder reaction conditions semanticscholar.org |

| Energy Input | Conventional thermal heating | Ultrasound, Microwave irradiation | Faster reaction rates, lower energy consumption, improved yields nih.gov |

| Reaction Design | Stepwise synthesis | One-pot multicomponent reactions (MCRs) | Higher atom economy, reduced purification steps, operational simplicity mdpi.com |

| Solvent | Volatile organic compounds (VOCs) | Water, solvent-free conditions | Improved safety, reduced environmental impact nih.govnih.gov |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond established reactions, future research will aim to uncover new reactivity patterns for this compound. This involves leveraging its unique structural features—the ether linkage and the primary alkyl chloride—to forge new bonds and construct complex molecular architectures.

Emerging areas of exploration include:

C-H Activation : Modern catalysis offers the potential for direct functionalization of C-H bonds on the tetrahydropyran (B127337) ring. This would enable the introduction of new functional groups at positions previously difficult to access, bypassing the need for pre-functionalized substrates.

Ring-Opening Transformations : Catalytic systems could be developed to induce selective ring-opening of the tetrahydropyran moiety. This would transform the cyclic ether into a linear, bifunctional molecule, providing a new synthetic strategy for producing acyclic compounds with defined stereochemistry.

Organometallic Chemistry : The chloromethyl group can be converted into an organometallic species (e.g., Grignard or organozinc reagents). Exploring the subsequent reactions of these intermediates in cross-coupling and addition reactions could lead to novel carbon-carbon and carbon-heteroatom bond formations.

Radical Chemistry : Photoredox or other radical initiation methods could be used to generate a radical centered on the chloromethyl group. Trapping this reactive intermediate with various partners would open up new avenues for functionalization that are complementary to traditional ionic pathways.

| Transformation Type | Reactive Site | Potential Reagents/Catalysts | Expected Outcome |

|---|---|---|---|

| C-H Functionalization | Tetrahydropyran Ring C-H Bonds | Transition metal catalysts (e.g., Pd, Rh, Ir) | Direct arylation, alkylation, or amination of the ring |

| Catalytic Ring Opening | C-O Bonds of the Ether | Lewis acids, transition metal complexes | Formation of functionalized linear diols or amino alcohols |

| Umpolung Reactivity | Chloromethyl Group | Reducing metals (e.g., Mg, Zn) followed by electrophiles | Conversion of an electrophilic center to a nucleophilic one for C-C bond formation |

| Radical-Mediated Reactions | Chloromethyl Group | Photoredox catalysts, radical initiators | Atom transfer radical addition (ATRA), conjugate additions |

Expansion of Applications in Advanced Materials and Bioactive Compound Synthesis

The structural motifs present in this compound make it an attractive scaffold for applications in both materials science and drug discovery. The tetrahydropyran ring is a common feature in many natural products, while the chloromethyl group provides a convenient handle for chemical modification.

Future applications may include:

Bioactive Compounds : The pyran scaffold is found in numerous compounds with a wide range of biological activities, including antitumor, antimicrobial, and antioxidant properties. semanticscholar.orgnih.govresearchgate.net Future work will involve using this compound as a key intermediate to synthesize novel analogues of these bioactive molecules, potentially leading to the discovery of new therapeutic agents. nih.govnih.gov

Polymer Science : The chloromethyl group can act as an initiation site for controlled radical polymerizations (e.g., ATRP) or as a reactive site for post-polymerization modification. This could enable the synthesis of novel polymers with tailored properties, such as degradable polyesters or functional hydrogels for biomedical applications.

Functional Materials : The molecule can be grafted onto surfaces (e.g., silica, nanoparticles) to alter their chemical properties. Such functionalized materials could find use in chromatography, catalysis, or as specialized coatings.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The integration of AI and ML in the context of this compound chemistry will focus on:

Reaction Outcome Prediction : Machine learning models can be trained on existing reaction data to predict the products, yields, and selectivity of new reactions involving pyran derivatives. researchgate.netchemai.io This can significantly reduce the number of experiments needed to identify optimal reaction conditions. rjptonline.org

Synthesis Planning : Retrosynthesis software powered by AI can propose novel and efficient synthetic routes to complex molecules starting from this compound. These tools can help chemists navigate complex synthetic challenges and discover non-intuitive pathways.

High-Throughput Experimentation (HTE) : AI algorithms can be used to design experiments for HTE platforms, allowing for the rapid screening of catalysts, solvents, and other reaction parameters. The data generated from HTE can then be used to further refine the predictive models in a closed-loop optimization cycle.

| Application Area | AI/ML Tool | Function | Impact on Research |

|---|---|---|---|

| Prediction | Deep learning models, Random Forest algorithms | Predict reaction yields, products, and stereoselectivity researchgate.net | Reduces experimental workload and accelerates discovery chemai.io |

| Optimization | Bayesian optimization, Genetic algorithms | Identify optimal reaction conditions (temperature, concentration, catalyst) | Maximizes product yield and minimizes resource consumption |

| Discovery | Retrosynthesis prediction software | Propose novel synthetic pathways to target molecules | Facilitates the synthesis of new compounds and materials |

Advanced Mechanistic Studies Utilizing Hybrid Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for controlling chemical reactivity and designing more efficient synthetic processes. The synergy between advanced experimental techniques and high-level computational modeling provides unprecedented insight into the intricate details of chemical transformations. abechem.com

Future mechanistic studies on reactions involving this compound will increasingly rely on:

In-Situ Spectroscopy : Techniques such as real-time NMR and IR spectroscopy allow for the direct observation of reactive intermediates and the monitoring of reaction kinetics. This experimental data is invaluable for validating proposed mechanistic pathways.

Computational Chemistry : Density Functional Theory (DFT) calculations can be used to map out potential energy surfaces, calculate activation barriers, and determine the structures of transition states and intermediates. mdpi.com These theoretical insights help to explain experimentally observed outcomes, such as regioselectivity and stereoselectivity.

Hybrid Approaches : The most powerful approach involves the close integration of experimental and computational methods. abechem.com For instance, experimentally detected intermediates can be unequivocally identified by comparing their spectroscopic signatures with those predicted by DFT calculations. rsc.org This hybrid strategy is essential for unraveling complex catalytic cycles and reaction networks.

Q & A

Q. How can cross-coupling reactions expand the utility of this compound in drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.